molecular formula C15H11BrO5 B14429838 Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(3,4-dihydroxyphenyl)- CAS No. 78050-55-2

Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(3,4-dihydroxyphenyl)-

Cat. No.: B14429838
CAS No.: 78050-55-2
M. Wt: 351.15 g/mol
InChI Key: JKCCZUPHCDADMP-HNQUOIGGSA-N
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Description

Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a bromine atom, multiple hydroxyl groups, and a phenyl group attached to the acrylophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Mechanism of Action

The mechanism of action of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: A simpler aromatic ketone with a single phenyl group.

    Benzophenone: An aromatic ketone with two phenyl groups.

    Hydroxyacetophenone: An acetophenone derivative with hydroxyl groups.

Uniqueness

Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- is unique due to the combination of bromine and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

78050-55-2

Molecular Formula

C15H11BrO5

Molecular Weight

351.15 g/mol

IUPAC Name

(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H11BrO5/c16-10-6-9(13(19)7-14(10)20)11(17)3-1-8-2-4-12(18)15(21)5-8/h1-7,18-21H/b3-1+

InChI Key

JKCCZUPHCDADMP-HNQUOIGGSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=CC(=C(C=C2O)O)Br)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=CC(=C(C=C2O)O)Br)O)O

Origin of Product

United States

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